N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide: is a versatile chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including drug synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-isopropyl-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Reduction: N-Isopropyl-N-methyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
- N-Methyl-4-nitrobenzenesulfonamide
- N-Isopropyl-4-nitrobenzenesulfonamide
- N-Methyl-N-ethyl-4-nitrobenzenesulfonamide
Comparison: N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of both isopropyl and methyl groups on the sulfonamide nitrogen. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(3)17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRTWMOAUOYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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